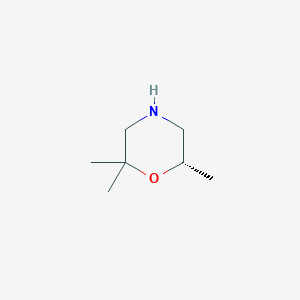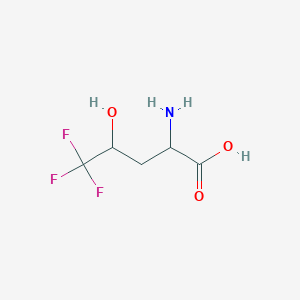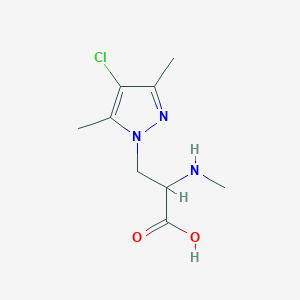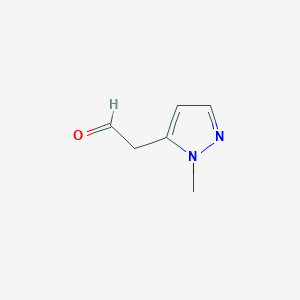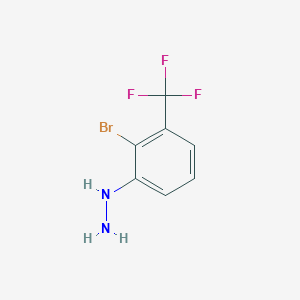
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride is a chemical compound that features a tetrazole ring attached to a pyrrolidine ring with a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride typically involves the cyclization of azide and nitrile compounds. One common method is the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . This reaction proceeds readily in water and can be catalyzed by various agents, including iodine or silica-supported sodium hydrogen sulfate .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-accelerated methods and environmentally benign catalysts like L-proline can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the tetrazole ring can produce amines .
Wissenschaftliche Forschungsanwendungen
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of energetic materials and explosives.
Biology: It is used in biochemical studies to understand the interactions of tetrazole-containing compounds with biological targets.
Wirkmechanismus
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. In anticancer applications, the compound has been shown to inhibit cell proliferation by interfering with the p53 pathway, leading to apoptosis in cancer cells . The tetrazole ring plays a crucial role in binding to the target proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,2,3-Triazol-4-yl)-β-Carbolines: These compounds also contain a tetrazole ring and exhibit similar anticancer properties.
1,3,5-Tris(1H-tetrazol-5-yl)benzene: This compound is used in materials science for its energetic properties.
Uniqueness
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride is unique due to its combination of a tetrazole ring with a pyrrolidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H10ClN5O |
|---|---|
Molekulargewicht |
191.62 g/mol |
IUPAC-Name |
3-(2H-tetrazol-5-yl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H9N5O.ClH/c11-5(1-2-6-3-5)4-7-9-10-8-4;/h6,11H,1-3H2,(H,7,8,9,10);1H |
InChI-Schlüssel |
GBWKSBUNYVIZKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1(C2=NNN=N2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)


